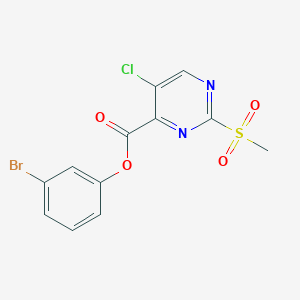![molecular formula C24H28N2O3 B11319278 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-phenyl-6-propyl-2H-chromen-2-one](/img/structure/B11319278.png)
7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-phenyl-6-propyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-phenyl-6-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one family This compound is characterized by its complex structure, which includes a hydroxy group, a piperazine moiety, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-phenyl-6-propyl-2H-chromen-2-one typically involves a multi-step process. One common method is the Mannich reaction, where 7-hydroxy-4-methylcoumarin reacts with N-methylpiperazine . The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction mixture is usually heated under reflux to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-phenyl-6-propyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the piperazine moiety may produce an amine derivative.
Scientific Research Applications
7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-phenyl-6-propyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-phenyl-6-propyl-2H-chromen-2-one involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the piperazine moiety can interact with enzymes and receptors. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methylcoumarin: A simpler coumarin derivative with similar optical properties.
4-methylpiperazine derivatives: Compounds with similar piperazine moieties but different substituents.
Phenyl-substituted chromen-2-ones: Compounds with similar chromen-2-one cores but different substituents on the phenyl ring.
Uniqueness
7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-phenyl-6-propyl-2H-chromen-2-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxy, piperazine, and phenyl groups allows for diverse interactions with biological molecules and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C24H28N2O3 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-phenyl-6-propylchromen-2-one |
InChI |
InChI=1S/C24H28N2O3/c1-3-7-18-14-20-19(17-8-5-4-6-9-17)15-22(27)29-24(20)21(23(18)28)16-26-12-10-25(2)11-13-26/h4-6,8-9,14-15,28H,3,7,10-13,16H2,1-2H3 |
InChI Key |
CAGDMNJGCTYLMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(C(=C1O)CN3CCN(CC3)C)OC(=O)C=C2C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(dimethylamino)benzyl]-3-ethoxy-N-(pyridin-2-yl)benzamide](/img/structure/B11319195.png)
![methyl N-{[4-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-methioninate](/img/structure/B11319207.png)

![2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1-(2-methoxyethyl)-1H-benzimidazole](/img/structure/B11319215.png)
![6-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11319222.png)
![2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11319233.png)
![N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11319240.png)
![2-[2-(2-Chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-benzothiazole](/img/structure/B11319246.png)

![N-(2-chloro-6-methylphenyl)-2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11319261.png)
![1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11319266.png)
![N-(5-chloro-2-hydroxyphenyl)-2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11319268.png)
![3-(3-Chlorophenyl)-1-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]-1-propan-2-ylurea](/img/structure/B11319275.png)
![2-(4-chloro-3-methylphenoxy)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11319276.png)
